

Dienogest-d5 mass spectrometry protocol

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Compound Focus: Dienogest-d5

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Introduction to Dienogest-d5

Dienogest is a synthetic progestin widely used in the treatment of endometriosis and in hormonal contraceptives [1]. For reliable quantification of Dienogest in biological matrices like human plasma, a stable isotope-labeled internal standard such as **Dienogest-d5** is essential. This compound, where five hydrogen atoms are replaced by deuterium ($[2]H$ or D), has the molecular formula $C_{20}H_{20}D_5NO_2$ and a molecular weight of 316.45 g/mol [2] [3]. It is chemically identical to the analyte but can be distinguished by mass spectrometry, correcting for variability in sample preparation and analysis [3].

Detailed LC-MS/MS Protocol for Dienogest Quantification

This protocol is adapted from a published method for the determination of Dienogest in human K_2 EDTA plasma [4].

Instrumentation and Materials

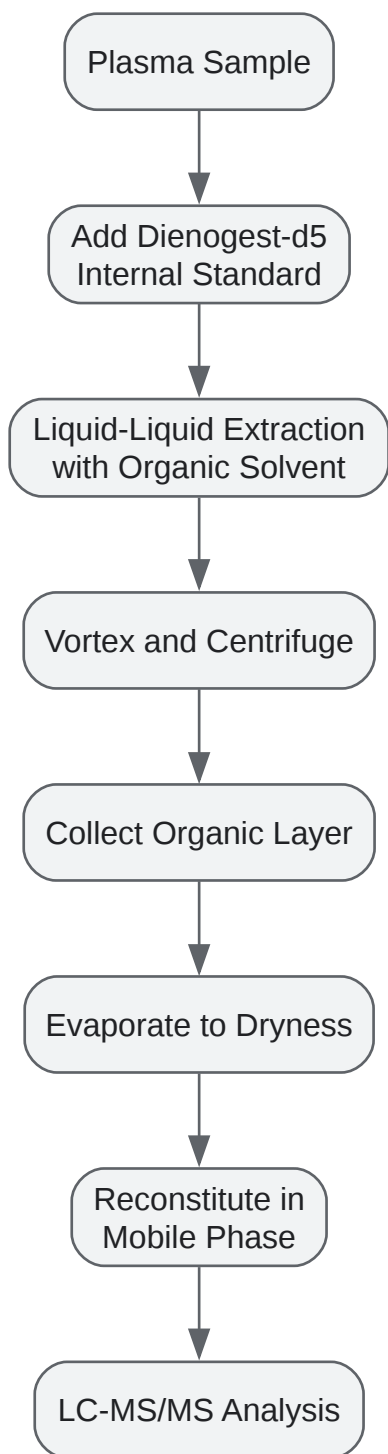
- **LC-MS/MS System:** Liquid chromatography system coupled to a tandem mass spectrometer with electrospray ionization (ESI) source.
- **Chromatography Column:** Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 μ m).
- **Internal Standard:** **Dienogest-d5** [2].

- **Chemicals:** Acetonitrile, ammonium acetate, and water (all HPLC or LC-MS grade).

Sample Preparation: Liquid-Liquid Extraction

- Pipette an appropriate volume of human plasma sample (e.g., 100 μ L) into a tube.
- Add a known amount of the **Dienogest-d5** internal standard working solution.
- Add a suitable organic solvent (e.g., methyl tert-butyl ether) for liquid-liquid extraction.
- Vortex mix vigorously for several minutes, then centrifuge to separate the phases.
- Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dry residue with the LC mobile phase and inject into the LC-MS/MS system.

The workflow is as follows:



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Liquid Chromatography Conditions

- **Mobile Phase:** Acetonitrile : 5mM Ammonium Acetate (70:30, v/v).

- **Flow Rate:** 0.60 mL/min.
- **Injection Volume:** Typically 5-10 μ L.
- **Run Time:** 3.0 minutes under isocratic conditions [4].

Mass Spectrometry Detection

- **Ionization Mode:** Positive electrospray ionization (ESI+).
- **Detection Mode:** Selected Reaction Monitoring (SRM).
- **Ion Transitions:**
 - **Dienogest:** m/z 312.30 \rightarrow 135.30 [4]
 - **Dienogest-d5 (IS):** m/z 317.30 \rightarrow 135.30 (estimated based on +5 Da shift)

Data Analysis

- Plot the peak area ratio of Dienogest to **Dienogest-d5** for each calibration standard against the nominal concentration.
- Use the resulting calibration curve to calculate the concentration of Dienogest in quality control and unknown samples.

Method Validation Summary

The described method has been rigorously validated, demonstrating high performance as shown in the table below [4].

Validation Parameter	Result / Specification
Linearity Range	1.003 - 200.896 ng/mL
Total Run Time	3.0 minutes
Intra-day Precision (CV%)	< 3.97%
Inter-day Precision (CV%)	< 6.10%
Accuracy	Within \pm 4.0% of nominal values

Validation Parameter	Result / Specification
Extraction Efficiency	92.5% - 106.4% [5]

Application Notes & Troubleshooting

- **Multi-Analyte Methods:** This single-analyte method can be adapted to simultaneously quantify Dienogest with other synthetic progestins (e.g., levonorgestrel, drospirenone) in a single 12-minute run, which is valuable for clinical studies on drug interactions [5] [6].
- **Sensitivity:** The lower limit of quantification (LLOQ) of 1.003 ng/mL is suitable for pharmacokinetic studies [4]. For higher sensitivity, methods with LLOQs down to 5 ng/mL or even 2.4 pg/mL (for other progestins) have been reported, which may require online solid-phase extraction (SPE) or high-resolution MS [5] [6].
- **Data Management:** Modern LC-MS/MS generates large datasets. Implement a robust data management plan covering the entire research progression, from conception to dissemination, to ensure data integrity and reproducibility [7].

Conclusion

The LC-MS/MS protocol using **Dienogest-d5** as an internal standard provides a **specific, sensitive, and robust** method for quantifying Dienogest in human plasma. Its excellent validation performance makes it suitable for demanding applications in therapeutic drug monitoring, bioavailability/bioequivalence studies, and clinical research on endometriosis and hormonal contraception.

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To cite this document: Smolecule. [Dienogest-d5 mass spectrometry protocol]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12879305#dienogest-d5-mass-spectrometry-protocol>]

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